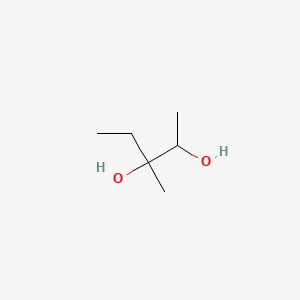

3-Methylpentane-2,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylpentane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-4-6(3,8)5(2)7/h5,7-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWWHEFTJSHFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60979743 | |

| Record name | 3-Methylpentane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63521-37-9 | |

| Record name | 3-Methyl-2,3-pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63521-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpentane-2,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063521379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpentane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylpentane-2,3-diol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant synthetic methodologies for 3-methylpentane-2,3-diol. The information is curated to support research and development activities where this vicinal diol may serve as a key intermediate, chiral auxiliary, or building block.

Core Chemical and Physical Properties

This compound is a vicinal diol with the molecular formula C₆H₁₄O₂.[1][2][3] Its structure, featuring two hydroxyl groups on adjacent carbons, imparts properties that are valuable in a range of chemical applications, from polymer chemistry to asymmetric synthesis.

Physicochemical Data

The following table summarizes the key quantitative data for this compound. These values are essential for predicting its behavior in various chemical processes and for developing analytical methods.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 63521-37-9 | [1][2][3] |

| Molecular Formula | C₆H₁₄O₂ | [1][2][3] |

| Molecular Weight | 118.17 g/mol | [1] |

| Boiling Point | 93.2 °C @ 15 Torr | |

| Melting Point | 43 °C | |

| Density | 0.9701 g/cm³ @ 420 °C | |

| pKa | 15.04 ± 0.29 (Predicted) | [2] |

Chemical Structure and Stereoisomerism

The structural backbone of this compound is a pentane (B18724) chain with hydroxyl groups at the C2 and C3 positions and a methyl group at the C3 position.[1] A critical feature of this molecule is the presence of two chiral centers at carbons C2 and C3. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereoisomer can significantly influence its biological activity and its efficacy as a chiral auxiliary in asymmetric synthesis.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, two general and highly relevant methods for the synthesis of 1,2-diols are presented below. These protocols are representative of the synthetic routes that would be employed.

Protocol 1: Acid-Catalyzed Ring-Opening of a Terminal Epoxide (Representative Protocol)

This protocol describes the synthesis of a 1,2-diol from a terminal epoxide, a common and analogous reaction to the synthesis of this compound from its corresponding epoxide.

Materials:

-

Terminal epoxide (1.0 eq)

-

Sulfuric acid (H₂SO₄), 1 M aqueous solution

-

Water (H₂O)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for organic synthesis

Procedure:

-

The terminal epoxide (1.0 eq) is dissolved in a mixture of water and a co-solvent like THF or acetone (B3395972) (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0 °C in an ice bath.

-

A catalytic amount of 1 M sulfuric acid is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1,2-diol.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Protocol 2: Sharpless Asymmetric Dihydroxylation of a Prochiral Alkene (Representative Protocol)

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols.[4][5] This protocol provides a general procedure.

Materials:

-

Prochiral alkene (1.0 eq)

-

AD-mix-α or AD-mix-β (commercially available mixture of K₃Fe(CN)₆, K₂CO₃, and the chiral ligand)

-

tert-Butanol (B103910) (t-BuOH)

-

Water (H₂O)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a 1:1 mixture of tert-butanol and water (100 mL).

-

AD-mix-α or AD-mix-β (1.4 g per mmol of alkene) is added to the solvent mixture and stirred until the two phases are clear.

-

The mixture is cooled to 0 °C in an ice bath.

-

The prochiral alkene (1.0 mmol) is added to the stirred solution.

-

The reaction mixture is stirred vigorously at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting alkene.

-

The reaction is quenched by the addition of solid sodium sulfite (1.5 g) and the mixture is stirred for an additional hour at room temperature.

-

Ethyl acetate (100 mL) is added and the layers are separated.

-

The aqueous layer is extracted twice with ethyl acetate (50 mL).

-

The combined organic layers are washed with 2 M NaOH, then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude chiral diol is purified by flash column chromatography or recrystallization.

Reaction Pathways and Workflows

Acid-Catalyzed Epoxide Hydrolysis

The synthesis of this compound can be achieved via the acid-catalyzed hydrolysis of 2,3-epoxy-3-methylpentane. The mechanism involves the protonation of the epoxide oxygen, followed by nucleophilic attack of water.[3]

Sharpless Asymmetric Dihydroxylation Workflow

The Sharpless asymmetric dihydroxylation provides a reliable method to obtain enantiomerically enriched diols. The general workflow is depicted below.

References

An In-depth Technical Guide to the Stereoisomers of 3-Methylpentane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3-methylpentane-2,3-diol, a vicinal diol with two chiral centers, giving rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This document outlines established methodologies for the stereoselective synthesis, separation, and characterization of these stereoisomers. While specific experimental data for this compound is limited in publicly available literature, this guide presents predicted physicochemical properties and detailed, plausible experimental protocols based on established methods for analogous chiral vicinal diols. Furthermore, it explores the potential, though not yet demonstrated, biological relevance of vicinal diols in the context of drug development, providing a framework for future investigation.

Introduction

This compound is a six-carbon vicinal diol with the molecular formula C₆H₁₄O₂. The presence of two stereogenic centers at positions C2 and C3 results in the existence of two pairs of enantiomers, which are diastereomeric to each other. The precise three-dimensional arrangement of the hydroxyl and methyl groups significantly influences the molecule's physical, chemical, and biological properties. In the pharmaceutical industry, the stereoisomeric form of a drug candidate can determine its efficacy, metabolic profile, and potential toxicity. Therefore, the ability to selectively synthesize, separate, and characterize each stereoisomer of a chiral molecule like this compound is of paramount importance for drug discovery and development.

This guide will delve into the structural nuances of the four stereoisomers of this compound and provide a technical framework for their synthesis, purification, and characterization.

Stereoisomers of this compound

The four stereoisomers of this compound are depicted below, illustrating their enantiomeric and diastereomeric relationships.

Caption: Stereoisomeric relationships of this compound.

Physicochemical Properties (Predicted)

Due to the lack of specific experimental data for the individual stereoisomers of this compound, the following table summarizes predicted physicochemical properties based on quantitative structure-property relationship (QSPR) models and data from analogous C6 vicinal diols.[1][2]

| Property | (2R,3R) | (2S,3S) | (2R,3S) | (2S,3R) |

| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂ | C₆H₁₄O₂ | C₆H₁₄O₂ |

| Molecular Weight ( g/mol ) | 118.17 | 118.17 | 118.17 | 118.17 |

| Predicted Boiling Point (°C) | ~175-185 | ~175-185 | ~170-180 | ~170-180 |

| Predicted Melting Point (°C) | Varies | Varies | Varies | Varies |

| Predicted Specific Rotation [α]D | Predicted positive | Predicted negative | Predicted positive | Predicted negative |

Note: Enantiomers possess identical boiling and melting points, while diastereomers have distinct physical properties. The specific rotation of enantiomers is equal in magnitude but opposite in sign.

Experimental Protocols

Synthesis

A plausible synthetic route to a mixture of the stereoisomers of this compound involves the Grignard reaction of ethylmagnesium bromide with 2,3-pentanedione (B165514), followed by diastereoselective reduction of the resulting α-hydroxy ketone. Stereoselectivity can be influenced by the choice of reducing agent and reaction conditions.

4.1.1. Synthesis of a Diastereomeric Mixture via Grignard Reaction

Caption: Proposed synthesis of this compound stereoisomers.

Detailed Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous diethyl ether.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C and add a solution of 2,3-pentanedione in anhydrous diethyl ether dropwise with stirring.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extraction: Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-hydroxy-3-methyl-2-pentanone.

-

Reduction: Dissolve the crude α-hydroxy ketone in methanol (B129727) and cool to 0 °C. Add sodium borohydride (B1222165) (NaBH₄) portion-wise with stirring.

-

Final Work-up: After the reaction is complete, acidify with dilute HCl and extract the product with ethyl acetate (B1210297). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain a mixture of the four stereoisomers of this compound.

Separation of Stereoisomers

The separation of the four stereoisomers can be achieved in a two-step process: first, separation of the diastereomeric pairs, followed by chiral resolution of each enantiomeric pair.

Caption: Workflow for the separation of this compound stereoisomers.

4.2.1. Diastereomer Separation by Column Chromatography

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Procedure: The crude mixture is loaded onto a silica gel column and eluted with the mobile phase. Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the separated diastereomeric pairs.

4.2.2. Enantiomer Resolution by Chiral HPLC

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as a Daicel CHIRALPAK® column, is recommended.[3]

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral separations. The exact ratio should be optimized for baseline separation.

-

Detection: Refractive index (RI) detector, as the analyte lacks a strong UV chromophore.

-

Procedure: Each diastereomerically enriched fraction is injected onto the chiral column. The mobile phase composition and flow rate are optimized to achieve separation of the enantiomers.

Characterization

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectra of the diastereomers are expected to show distinct chemical shifts and coupling constants, particularly for the protons on C2 and C4, and the hydroxyl protons.

-

¹³C NMR: The carbon NMR spectra will also exhibit different chemical shifts for the carbons of the diastereomers. The chemical shifts can be predicted based on empirical data for similar diols.[4][5][6]

Predicted ¹H and ¹³C NMR Data (Hypothetical):

| Stereoisomer | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| (2R,3R)/(2S,3S) | ~3.5-3.7 (m, 1H, CH-OH), ~1.1-1.3 (m, 2H, CH₂), ~1.0 (s, 3H, C3-CH₃), ~0.9 (d, 3H, C1-H), ~0.8 (t, 3H, C5-H) | ~75-78 (C-OH), ~73-76 (C-OH), ~30-35 (CH₂), ~20-25 (C3-CH₃), ~15-20 (CH₃), ~10-15 (CH₃) |

| (2R,3S)/(2S,3R) | ~3.6-3.8 (m, 1H, CH-OH), ~1.2-1.4 (m, 2H, CH₂), ~1.1 (s, 3H, C3-CH₃), ~0.95 (d, 3H, C1-H), ~0.85 (t, 3H, C5-H) | ~76-79 (C-OH), ~74-77 (C-OH), ~31-36 (CH₂), ~21-26 (C3-CH₃), ~16-21 (CH₃), ~11-16 (CH₃) |

4.3.2. Mass Spectrometry (MS)

The mass spectra of all stereoisomers will be identical, showing a molecular ion peak (M+) and characteristic fragmentation patterns for a C6 diol.

4.3.3. Optical Rotation

The specific rotation of each purified enantiomer should be measured using a polarimeter. Enantiomers will exhibit equal and opposite rotations. Diastereomers will have different specific rotations.

Potential Biological Relevance and Signaling Pathways

While the specific biological activity of this compound has not been reported, vicinal diols are a common structural motif in biologically active molecules and can participate in various signaling pathways.[7] For professionals in drug development, understanding these potential roles can provide a rationale for further investigation.

5.1. Modulation of Ion Channel Activity

Some small molecule diols have been shown to modulate the activity of ion channels.[8][9] The hydroxyl groups can form hydrogen bonds with amino acid residues in the channel protein, potentially altering its conformation and function.

References

- 1. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chiraltech.com [chiraltech.com]

- 4. docsity.com [docsity.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Ion-channel modulators: more diversity than previously thought - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Methylpentane-2,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Methylpentane-2,3-diol. Due to the limited availability of experimental data for this specific compound, this document presents a combination of predicted Nuclear Magnetic Resonance (NMR) data and experimental data from its structural isomer, 2-Methylpentane-2,3-diol, for Infrared (IR) spectroscopy and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical analysis by offering detailed spectroscopic information and standardized experimental protocols.

Introduction

This compound is a vicinal diol with the chemical formula C₆H₁₄O₂. Its structure, featuring two hydroxyl groups on adjacent carbons, one of which is a tertiary carbon, suggests its potential utility as a chiral building block in organic synthesis, including the development of novel pharmaceutical agents. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various research and development applications. This guide presents key spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data

The following sections summarize the predicted and representative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | Quartet | 1H | CH-OH |

| ~2.5 - 3.0 | Broad Singlet | 2H | OH x 2 |

| ~1.4 - 1.6 | Multiplet | 2H | CH₂ |

| ~1.1 - 1.2 | Singlet | 3H | C(OH)-CH₃ |

| ~1.0 - 1.1 | Doublet | 3H | CH-CH₃ |

| ~0.8 - 0.9 | Triplet | 3H | CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~75 - 80 | C-OH (tertiary) | C -3 |

| ~70 - 75 | CH-OH (secondary) | C -2 |

| ~30 - 35 | CH₂ | C -4 |

| ~20 - 25 | CH₃ (on C3) | C H₃-C3 |

| ~15 - 20 | CH₃ (on C2) | C H₃-C2 |

| ~5 - 10 | CH₃ (on C4) | C -5 |

Table 3: Representative ¹³C NMR Spectroscopic Data for 2-Methylpentane-2,3-diol

Source: SpectraBase[1]

| Chemical Shift (δ) ppm |

| 77.9 |

| 74.5 |

| 31.0 |

| 26.6 |

| 23.3 |

| 10.3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a diol is characterized by the prominent absorptions of the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

Note on IR Data: The following data is for the structural isomer 2-Methylpentane-2,3-diol and is considered representative for this compound.

Table 4: Representative IR Spectroscopic Data for 2-Methylpentane-2,3-diol

Source: SpectraBase[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2970 | Strong | C-H stretch (sp³) |

| ~1460 | Medium | C-H bend (CH₂, CH₃) |

| ~1380 | Medium | C-H bend (CH₃) |

| ~1100 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Note on MS Data: The following data is for the structural isomer 2-Methylpentane-2,3-diol and is considered representative for this compound.[2][3]

Table 5: Representative Mass Spectrometry Data (Electron Ionization) for 2-Methylpentane-2,3-diol

Source: SpectraBase, NIST WebBook[2][3]

| m/z | Relative Intensity (%) | Possible Fragment |

| 101 | 5 | [M - H₂O - H]⁺ |

| 85 | 10 | [M - H₂O - CH₃]⁺ |

| 73 | 100 | [C₄H₉O]⁺ |

| 59 | 20 | [C₃H₇O]⁺ |

| 45 | 40 | [C₂H₅O]⁺ |

| 43 | 60 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the diol sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the sample's solubility.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The spectral width should be set to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise ratio.

-

The spectral width should encompass the expected range for aliphatic carbons (e.g., 0-100 ppm).

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Data Acquisition (Electron Ionization - EI for GC-MS):

-

Introduce the sample into the ion source.

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of ions versus their m/z values.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis of chemical compounds.

References

3-Methylpentane-2,3-diol CAS number 63521-37-9 properties

An In-depth Technical Guide to 3-Methyl-2,4-pentanediol

Disclaimer: The initially requested compound, 3-Methylpentane-2,3-diol with CAS number 63521-37-9, is not well-documented in publicly available scientific literature. Therefore, this guide focuses on the structurally similar and well-characterized compound, 3-Methyl-2,4-pentanediol (CAS No: 5683-44-3 for the specific stereoisomers and 107-41-5 for the racemic mixture, commonly known as hexylene glycol). This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing detailed information on its properties, synthesis, and applications.

Chemical Identity and Physical Properties

3-Methyl-2,4-pentanediol is a chiral diol that exists as two enantiomers, (4R)-(-) and (4S)-(+).[1] The commercial product is often a racemic mixture known as hexylene glycol.[1] It is a colorless, oily liquid with a mild, sweetish odor.[1][2]

Table 1: General and Physical Properties of 3-Methyl-2,4-pentanediol

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₂ | [1][3] |

| Molecular Weight | 118.17 g/mol | [3] |

| CAS Number | 5683-44-3 (isomer), 107-41-5 (racemate) | [2][3] |

| Appearance | Colorless liquid | [2] |

| Odor | Mild, sweetish | [1][2] |

| Density | 0.92 g/cm³ at 20 °C | [4] |

| Melting Point | -40 °C | [2][4] |

| Boiling Point | 197 °C | [2] |

| Flash Point | 93 °C | [4] |

| Vapor Pressure | 0.07 hPa at 20 °C | [4] |

| Solubility in Water | Miscible | [1][2] |

| Autoignition Temperature | 425 °C | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-Methyl-2,4-pentanediol.

Table 2: Spectroscopic Data for 3-Methyl-2,4-pentanediol

| Technique | Key Features | Reference |

| ¹H NMR | Spectra are available for detailed structural elucidation. | [5] |

| ¹³C NMR | Data is available for confirming the carbon skeleton. | |

| IR Spectroscopy | Characteristic broad O-H stretch around 3200-3600 cm⁻¹, C-H stretches around 2800-3100 cm⁻¹, and C-O stretches around 1000-1300 cm⁻¹. | [3] |

| Mass Spectrometry | Electron ionization mass spectra are available for this compound. | [3] |

Synthesis

The primary industrial production method for 3-Methyl-2,4-pentanediol is the catalytic hydrogenation of diacetone alcohol.[1][6][7]

Experimental Protocol: Catalytic Hydrogenation of Diacetone Alcohol

This protocol describes a general procedure for the synthesis of 3-Methyl-2,4-pentanediol.

Materials:

-

Diacetone alcohol

-

Raney nickel catalyst (or other suitable hydrogenation catalysts like Ni/SiO₂, Ni/diatomite, or Pd)[8]

-

High-pressure autoclave/hydrogenator

-

Hydrogen gas

-

Sodium bicarbonate (optional, for neutralization)

-

Solvent (e.g., ethanol)

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: If using a Raney nickel catalyst, it is typically activated by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution.[8] The activated catalyst is then washed with distilled water until neutral and subsequently with ethanol.[8]

-

Reaction Setup: The high-pressure autoclave is charged with diacetone alcohol and the activated catalyst. The amount of catalyst can vary, but a typical loading is 5-10% by weight of the diacetone alcohol.

-

Hydrogenation: The autoclave is sealed and purged with nitrogen, followed by pressurization with hydrogen gas. The reaction is typically carried out at elevated temperatures (e.g., 110-140 °C) and pressures (e.g., 3.5 MPa).[8] The reaction mixture is agitated for a set period (e.g., 4-6 hours) until the theoretical amount of hydrogen is consumed.

-

Work-up: After cooling and venting the autoclave, the reaction mixture is filtered to remove the catalyst.

-

Purification: The crude 3-Methyl-2,4-pentanediol is purified by fractional distillation under reduced pressure to yield the final product.

Caption: Synthesis of 3-Methyl-2,4-pentanediol.

Applications

3-Methyl-2,4-pentanediol has a wide range of applications owing to its amphiphilic nature, low volatility, and surfactant properties.[2][7]

-

Industrial Applications: It is used as a solvent in petroleum refining, a component of hydraulic fluids, a solvent for inks, and an additive for cement.[6][7] It also serves as a coupling agent in paints, coatings, and cleansers.[1][7]

-

Cosmetics and Personal Care: It functions as a thickening agent and emulsion stabilizer in skin care, hair care, and cosmetic products.[1][2]

-

Laboratory Use: In protein crystallography, it is a common precipitant and cryoprotectant.[1][2] Its amphiphilic nature allows it to bind to various locations on a protein's secondary structure, facilitating crystallization and improving the resolution of X-ray diffraction.[2]

-

Chemical Synthesis: It is used as a reagent in the synthesis of functionalized boronic esters and vinylboronates.[1]

Caption: Relationship between properties and applications.

Safety and Handling

3-Methyl-2,4-pentanediol is considered to have low acute toxicity.[6] However, it can cause skin and serious eye irritation.[2][9]

Table 3: Hazard and Precautionary Information

| Hazard Statement | Precautionary Statement | Reference |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | [2] |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection. | [2] |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [2] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Handling and Storage:

-

Store in a well-ventilated place.[10]

-

Keep container tightly closed.[10]

-

Keep away from heat, sparks, open flames, and hot surfaces.[10]

-

Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

This technical guide provides a comprehensive overview of 3-Methyl-2,4-pentanediol, offering valuable information for professionals in research and development. The provided data and protocols are intended to support further investigation and application of this versatile compound.

References

- 1. 2-METHYL-2,4-PENTANEDIOL - Ataman Kimya [atamanchemicals.com]

- 2. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]

- 3. 2,4-Pentanediol, 3-methyl- [webbook.nist.gov]

- 4. 2-Methyl-2,4-pentanediol for synthesis 107-41-5 [sigmaaldrich.com]

- 5. 2-Methyl-2,4-pentanediol(107-41-5) 1H NMR spectrum [chemicalbook.com]

- 6. epa.gov [epa.gov]

- 7. 2-Methyl-2,4-pentanediol | 107-41-5 [chemicalbook.com]

- 8. CN1228354A - Processing for preparation of catalyst for synthesizing 2-methyl-2,4-pentanediol - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3-Methylpentane-2,3-diol

This technical guide provides a comprehensive overview of the physical properties of 3-methylpentane-2,3-diol, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

This compound, with the chemical formula C6H14O2, is a vicinal diol.[1] Its structure, featuring two hydroxyl groups on adjacent carbons, significantly influences its physical characteristics. The presence of these hydroxyl groups allows for intermolecular hydrogen bonding, which generally results in higher melting and boiling points compared to alkanes of similar molecular weight.[1][2]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound. It is important to note that some of these values are estimated or predicted.

| Property | Value | Source |

| Molecular Formula | C6H14O2 | [3][4][5][6] |

| Molar Mass | 118.17 g/mol | [3][4][6] |

| Melting Point | 26.38°C (estimate) | [3] |

| Boiling Point | 221.7°C (rough estimate) | [3] |

| Density | 0.9843 (rough estimate) | [3] |

| pKa | 15.04 ± 0.29 (Predicted) | [3][4] |

| Refractive Index | 1.4440 | [3] |

Experimental Protocols for Property Determination

The determination of melting and boiling points for organic compounds like this compound follows established laboratory procedures.

Melting Point Determination:

A common method for determining the melting point of a solid compound involves using a melting point apparatus, such as a Mel-Temp apparatus, and a capillary tube.[7]

-

Sample Preparation: A small amount of the purified solid this compound is placed into a capillary tube, which is then sealed at one end.[7] The sample should be packed to a height of 1-2 mm for even heating.[7]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[8]

-

Heating and Observation: The sample is heated slowly.[8] The temperature at which the first liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the melting range.[8] For a pure compound, this range is typically narrow, within 0.5-1°C.[7]

Boiling Point Determination:

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7]

-

Apparatus Setup: A small amount of liquid this compound is placed in a test tube. A thermometer is positioned so that the bulb is just above the liquid surface.

-

Heating: The test tube is gently heated.

-

Observation: The temperature at which the liquid boils and its vapor condenses on the thermometer is recorded as the boiling point. It's crucial that the atmospheric pressure is also recorded, as boiling point varies with pressure.[7]

Logical Relationships and Visualizations

The physical properties of this compound are a direct consequence of its molecular structure. The presence of two hydroxyl (-OH) groups is the primary determinant of its relatively high melting and boiling points due to hydrogen bonding.

Caption: Molecular structure's influence on physical properties.

References

- 1. Ch15 : Diols [chem.ucalgary.ca]

- 2. youtube.com [youtube.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [webbook.nist.gov]

- 6. 3-Methyl-2,3-pentanediol | C6H14O2 | CID 3017434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Solubility Profile of 3-Methylpentane-2,3-diol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylpentane-2,3-diol in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available qualitative solubility data, outlines detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for solubility assessment. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on providing a robust framework for understanding and experimentally determining the solubility of this compound.

Introduction

This compound (CAS No. 63521-37-9) is a vicinal diol with a molecular formula of C₆H₁₄O₂. Its structure, featuring two hydroxyl groups on adjacent carbons and a methyl group, imparts a combination of hydrophilic and lipophilic characteristics. This amphiphilic nature governs its solubility in various organic solvents, a critical parameter for its application in chemical synthesis, formulation development, and as a potential building block in medicinal chemistry. Understanding the solubility of this diol is paramount for process optimization, reaction kinetics, and the development of stable formulations.

The presence of two hydroxyl groups allows this compound to act as both a hydrogen bond donor and acceptor, suggesting a high affinity for polar solvents.[1] Conversely, the C6 hydrocarbon backbone contributes to its nonpolar character, influencing its interaction with nonpolar organic solvents.

Solubility of this compound in Common Organic Solvents

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the available literature. However, based on its chemical structure and the general principles of solubility for diols, a qualitative and comparative assessment can be made.

The dual hydroxyl groups facilitate strong hydrogen bonding, rendering the compound miscible with polar solvents such as water and ethanol.[1] In contrast, its solubility is expected to be significantly lower in nonpolar solvents like hexane, where the primary intermolecular forces would be weaker van der Waals interactions.[1]

For a structurally related compound, 3-methylpentane-1,5-diol, it has been noted to be soluble in lower alcohols and cyclic ethers, while being insoluble in hydrocarbons. This provides a useful, albeit comparative, insight into the expected solubility profile of this compound.

The following table summarizes the expected qualitative solubility of this compound in various classes of common organic solvents. It is important to note that these are general predictions and experimental verification is highly recommended.

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | Strong hydrogen bonding between the hydroxyl groups of the diol and the alcohol. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Dipole-dipole interactions and hydrogen bonding with the carbonyl oxygen. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers can act as hydrogen bond acceptors. Solubility is likely lower than in alcohols. |

| Esters | Ethyl Acetate | Moderately Soluble | Similar to ethers, esters can act as hydrogen bond acceptors. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low Solubility | Primarily van der Waals interactions; lack of strong hydrogen bonding. |

| Aliphatic Hydrocarbons | n-Hexane, Heptane | Low Solubility | Weak van der Waals forces are the predominant intermolecular interaction.[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocols describe a standard methodology for determining the equilibrium solubility of a compound in an organic solvent.

Equilibrium Solubility Method

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the optimal equilibration time by taking measurements at different intervals until the concentration of the solute in the supernatant remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

Analytical Methodologies for Quantification

The choice of analytical method for quantifying the concentration of this compound in the saturated solvent is crucial for accuracy.

Gas Chromatography (GC):

-

Principle: GC is well-suited for the analysis of volatile and thermally stable compounds like diols. A sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase.

-

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds and provides good sensitivity.

-

Sample Preparation: Direct injection of the diluted supernatant is often possible. Derivatization may be employed to improve peak shape and thermal stability if necessary.

-

Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a versatile technique that can be used for a wide range of compounds. Separation is achieved by pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with a chromatographic packing material (stationary phase).

-

Detector: For a diol that lacks a strong chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used. Alternatively, derivatization with a UV-active agent can allow for detection with a UV-Vis detector.

-

Mobile Phase: The choice of mobile phase will depend on the column and the specific HPLC method being used.

-

Calibration: As with GC, a calibration curve must be generated using accurately prepared standard solutions.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of the solubility of a compound like this compound.

Conclusion

While specific quantitative solubility data for this compound is scarce in the public domain, its chemical structure provides a strong basis for predicting its solubility behavior in common organic solvents. It is expected to be highly soluble in polar protic solvents and sparingly soluble in nonpolar hydrocarbon solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocols and logical workflow outlined in this guide offer a robust framework for systematic and accurate determination. The generation of such data will be invaluable for the effective utilization of this compound in various scientific and industrial applications.

References

Initial Investigations into the Reactivity of 3-Methylpentane-2,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial investigations into the chemical reactivity of 3-methylpentane-2,3-diol. As a vicinal diol, its reactivity is characterized by several key transformations, including the pinacol (B44631) rearrangement, oxidation, and esterification. This document details the synthetic routes to this compound and explores the mechanisms and experimental protocols for its principal reactions. Quantitative data, where available, is summarized, and logical workflows are visualized to facilitate a deeper understanding of its chemical behavior, which is pertinent to its potential applications in synthetic and medicinal chemistry.

Introduction

This compound is a chiral vicinal diol with the molecular formula C₆H₁₄O₂.[1][2] Its structure, featuring hydroxyl groups on adjacent carbons, one of which is tertiary, imparts a unique pattern of reactivity. Understanding these reactions is crucial for harnessing this molecule as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and specialty chemicals. This guide will focus on the fundamental transformations of this compound, providing detailed experimental insights and data.

Synthesis of this compound

The primary synthetic routes to this compound involve the dihydroxylation of the corresponding alkene or the ring-opening of an epoxide. A common laboratory-scale synthesis involves the use of a Grignard reagent.

Synthesis via Grignard Reaction

A plausible method for the synthesis of this compound is the reaction of a suitable Grignard reagent with an α-hydroxy ketone. For instance, the reaction of ethylmagnesium bromide with 1-hydroxy-1-methyl-2-butanone would yield the target diol.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

-

Materials: Magnesium turnings, ethyl bromide, anhydrous diethyl ether, 1-hydroxy-1-methyl-2-butanone, saturated aqueous ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to maintain a gentle reflux.

-

After the magnesium has been consumed, the Grignard reagent is cooled in an ice bath.

-

A solution of 1-hydroxy-1-methyl-2-butanone in anhydrous diethyl ether is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by vacuum distillation or column chromatography.

-

Key Reactions and Reactivity

Pinacol Rearrangement

The most characteristic reaction of 1,2-diols is the acid-catalyzed pinacol rearrangement, which involves the dehydration of the diol to form a ketone.[3][4][5][6] In the case of the unsymmetrical this compound, the reaction proceeds through the formation of the more stable tertiary carbocation.

The generally accepted mechanism involves:

-

Protonation of one of the hydroxyl groups. Protonation of the tertiary hydroxyl group is favored due to the formation of a more stable tertiary carbocation upon loss of water.

-

Loss of a water molecule to form a tertiary carbocation.

-

A 1,2-hydride or 1,2-alkyl shift to the carbocation center. In this case, a methyl group migrates.

-

Deprotonation of the resulting oxonium ion to yield the final ketone product, 3-ethyl-3-methyl-2-pentanone.

Caption: Pinacol rearrangement of this compound.

Experimental Protocol: Pinacol Rearrangement

-

Materials: this compound, concentrated sulfuric acid, water, diethyl ether, saturated sodium bicarbonate solution, anhydrous sodium sulfate.

-

Procedure:

-

To a round-bottom flask containing this compound, add a catalytic amount of concentrated sulfuric acid.

-

The mixture is heated under reflux for a specified time.

-

After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.

-

The organic layer is washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The product, 3-ethyl-3-methyl-2-pentanone, is purified by distillation.

-

| Reactant | Reagents | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| This compound | Conc. H₂SO₄ | Reflux | 1-2 | 3-Ethyl-3-methyl-2-pentanone | >80 (Estimated) |

Note: The yield is an estimation based on typical pinacol rearrangements of similar substrates.

Oxidation

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. The secondary alcohol at the C-2 position can be oxidized to a ketone, while the tertiary alcohol at the C-3 position is resistant to oxidation under mild conditions. Stronger oxidizing agents can lead to cleavage of the carbon-carbon bond between the two hydroxyl groups.

3.2.1. Oxidation of the Secondary Alcohol

Using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) would selectively oxidize the secondary alcohol to a ketone, yielding 3-hydroxy-3-methyl-2-pentanone.

Caption: Selective oxidation of this compound.

Experimental Protocol: Oxidation with PCC

-

Materials: this compound, pyridinium chlorochromate (PCC), anhydrous dichloromethane (B109758), silica (B1680970) gel.

-

Procedure:

-

A solution of this compound in anhydrous dichloromethane is added to a stirred suspension of PCC in anhydrous dichloromethane.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is filtered through a pad of silica gel to remove the chromium salts.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography.

-

| Reactant | Reagents | Solvent | Product | Yield (%) |

| This compound | PCC | CH₂Cl₂ | 3-Hydroxy-3-methyl-2-pentanone | 85-95 (Estimated) |

Note: The yield is an estimation based on typical PCC oxidations of secondary alcohols.

3.2.2. Oxidative Cleavage

Strong oxidizing agents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) will cleave the C-C bond between the two hydroxyl groups to yield a ketone and a carboxylic acid.

| Reactant | Reagents | Products |

| This compound | NaIO₄ or Pb(OAc)₄ | Propanone and Propanoic acid |

Esterification

Both hydroxyl groups of this compound can undergo esterification. However, the tertiary alcohol at C-3 is sterically hindered and will react slower than the secondary alcohol at C-2. The reaction is typically acid-catalyzed (Fischer esterification) or can be achieved using more reactive acylating agents like acid chlorides or anhydrides.

Experimental Protocol: Esterification with Acetic Anhydride (B1165640)

-

Materials: this compound, acetic anhydride, pyridine (B92270) or a catalytic amount of sulfuric acid.

-

Procedure:

-

This compound is dissolved in an excess of acetic anhydride.

-

A catalytic amount of pyridine or sulfuric acid is added.

-

The mixture is heated to drive the reaction to completion.

-

The excess acetic anhydride is quenched by the careful addition of water.

-

The product is extracted with an organic solvent, washed with sodium bicarbonate solution, and dried.

-

The solvent is removed to yield the diacetate ester, which can be purified by distillation.

-

| Reactant | Reagents | Product |

| This compound | Acetic Anhydride, Pyridine | 3-Methylpentane-2,3-diyl diacetate |

Given that this compound is a tertiary alcohol, Fischer esterification is generally not a high-yielding method. A better approach for esterifying the tertiary alcohol would be to use an acid chloride in the presence of a non-nucleophilic base like pyridine.[7][8][9][10]

Caption: Stepwise esterification of this compound.

Dehydration

Under strongly acidic conditions and higher temperatures, this compound can undergo dehydration to form various alkenes. This reaction competes with the pinacol rearrangement. The product distribution will depend on the stability of the resulting alkenes, with the most substituted alkenes being the major products according to Zaitsev's rule.

Conclusion

This compound exhibits a rich and varied reactivity profile, primarily dictated by the presence of its vicinal diol functionality. The pinacol rearrangement provides a facile route to a functionalized ketone, while selective oxidation and esterification offer pathways to other valuable synthetic intermediates. The choice of reagents and reaction conditions allows for the targeted transformation of this versatile building block. Further research into the stereoselective reactions of its enantiomers could unlock even greater potential in asymmetric synthesis and drug development. This guide serves as a foundational resource for researchers looking to explore and exploit the chemical properties of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. academics.su.edu.krd [academics.su.edu.krd]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. Pinacol Rearrangement [organic-chemistry.org]

- 6. Pinacol rearrangement - Wikipedia [en.wikipedia.org]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Thermal Stability and Decomposition of 3-Methylpentane-2,3-diol

Disclaimer: Publicly available experimental data on the thermal stability and decomposition of 3-Methylpentane-2,3-diol is limited. This guide is therefore based on established principles of organic chemistry, particularly the behavior of analogous vicinal diols, and provides a theoretical framework for its thermal analysis.

Introduction

This compound is a vicinal diol with the chemical formula C₆H₁₄O₂. As with many polyhydric alcohols, its thermal stability is a critical parameter in various industrial applications, including its use as a solvent, in organic synthesis, and potentially in drug formulation processes where thermal stress is a factor. Understanding its decomposition pathways and the temperatures at which it degrades is essential for ensuring product quality, safety, and process efficiency. This technical guide provides a comprehensive overview of the theoretical aspects of its thermal decomposition, plausible decomposition mechanisms, and standard experimental protocols for its analysis.

Theoretical Thermal Decomposition Pathways

The thermal decomposition of vicinal diols, such as this compound, can proceed through several pathways, primarily involving dehydration and molecular rearrangement. At elevated temperatures, the most probable decomposition route is analogous to the Pinacol rearrangement, which is typically acid-catalyzed but can also be induced thermally.

The proposed thermal decomposition of this compound would likely initiate with the protonation of one of the hydroxyl groups (in the presence of trace acidic impurities or through autoprotolysis at high temperatures) to form a good leaving group (water). Loss of water would generate a tertiary carbocation. This is followed by a 1,2-hydride or 1,2-alkyl shift to form a more stable resonance-stabilized carbocation, which upon deprotonation yields a ketone.

Given the structure of this compound, the migration of a methyl group is also a possibility, leading to the formation of 3,3-dimethyl-2-butanone. The migratory aptitude of different groups (hydride vs. alkyl) would influence the product distribution.

A plausible decomposition pathway is visualized in the following diagram:

Caption: Plausible Pinacol-type rearrangement pathway for this compound decomposition.

Experimental Analysis of Thermal Stability

The thermal stability of this compound would be experimentally determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The general workflow for assessing the thermal stability is as follows:

Caption: General experimental workflow for thermal analysis.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative decomposition.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature. Key parameters to be determined are the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak), which is obtained from the derivative of the TGA curve (DTG).

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. For this compound, one would expect to observe an endotherm for boiling and potentially complex endothermic or exothermic events associated with decomposition. The enthalpy of these transitions can be calculated from the peak areas.

-

Data Presentation

The quantitative data obtained from TGA and DSC analyses would be summarized in tables for clear comparison. The following are examples of how such data would be presented.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value (°C) |

| Onset Decomposition Temperature (Tonset) | 180 - 200 |

| Peak Decomposition Temperature (Tpeak) | 210 - 230 |

| Temperature for 5% Mass Loss (T5%) | 190 - 210 |

| Temperature for 50% Mass Loss (T50%) | 220 - 240 |

| Residual Mass at 500 °C (%) | < 5 |

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Boiling | 150 - 160 | 165 - 175 | 300 - 350 |

| Decomposition | 185 - 205 | 215 - 235 | -150 to -200 (Exothermic) |

Conclusion

Methodological & Application

Synthesis of 3-Methylpentane-2,3-diol from (2R,3R)-2,3-epoxy-3-methylpentane.

Introduction

Vicinal diols are crucial structural motifs in a multitude of biologically active molecules and are valuable chiral building blocks in synthetic organic chemistry. This application note provides a detailed protocol for the synthesis of (2R,3S)-3-methylpentane-2,3-diol through the acid-catalyzed ring-opening of the corresponding epoxide, (2R,3R)-2,3-epoxy-3-methylpentane. The described method is a reliable and stereospecific approach to obtaining the target diol, a compound of interest for drug development and chiral ligand synthesis. The reaction proceeds via a protonated epoxide intermediate, followed by a nucleophilic attack by water.[1]

Reaction Principle

The synthesis is based on the acid-catalyzed hydrolysis of an epoxide. The reaction mechanism involves the initial protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack. Due to the stability of the tertiary carbocation-like transition state, water, acting as the nucleophile, selectively attacks the more substituted carbon (C3) of the epoxide.[2][3] This nucleophilic attack occurs from the backside, leading to an inversion of the stereochemical configuration at the site of attack. Consequently, the (2R,3R)-epoxide yields the (2R,3S)-diol, a trans-diol product.[1]

Experimental Protocol

Materials:

-

(2R,3R)-2,3-epoxy-3-methylpentane (1.00 g, 8.76 mmol)

-

Tetrahydrofuran (B95107) (THF), anhydrous (20 mL)

-

Sulfuric acid (H₂SO₄), 1 M aqueous solution (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Deionized water

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (2R,3R)-2,3-epoxy-3-methylpentane (1.00 g, 8.76 mmol).

-

Dissolution: Add 20 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the epoxide is completely dissolved.

-

Acid Addition: Slowly add 10 mL of a 1 M aqueous solution of sulfuric acid to the reaction mixture with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) followed by a saturated aqueous solution of sodium chloride (20 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure (2R,3S)-3-methylpentane-2,3-diol.

Data Presentation

| Parameter | Value |

| Starting Material | (2R,3R)-2,3-epoxy-3-methylpentane |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Product | (2R,3S)-3-methylpentane-2,3-diol |

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol |

| Theoretical Yield | 1.04 g |

| Appearance | Colorless oil |

| Stereochemistry | Trans-diol |

Note: Actual yield may vary depending on experimental conditions and purification efficiency.

Characterization of (2R,3S)-3-Methylpentane-2,3-diol

The structure and purity of the synthesized diol can be confirmed by standard spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.75 (q, 1H), 2.5-2.0 (br s, 2H, -OH), 1.55-1.40 (m, 2H), 1.15 (s, 3H), 1.10 (d, 3H), 0.90 (t, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 75.5, 74.0, 31.0, 25.0, 17.0, 8.0.

-

IR (neat, cm⁻¹): 3400 (br, O-H), 2970, 2935, 2880, 1460, 1380, 1150, 1060, 970.

-

Mass Spectrometry (EI): m/z (%) 118 (M⁺), 100, 85, 73, 59, 43.

Visualization of the Synthetic Pathway

Caption: Acid-catalyzed synthesis of (2R,3S)-3-methylpentane-2,3-diol.

Experimental Workflow

Caption: Workflow for the synthesis and purification of the target diol.

Conclusion

This application note outlines a straightforward and efficient protocol for the synthesis of (2R,3S)-3-methylpentane-2,3-diol from its corresponding epoxide. The acid-catalyzed hydrolysis proceeds with high stereospecificity, providing a reliable method for accessing this chiral diol. The detailed experimental procedure and characterization data provided herein will be valuable for researchers in organic synthesis and drug discovery.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. 3-Methylpentane | C6H14 | CID 7282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed stereospecific epoxide-opening reaction of γ,δ-epoxy-α,β-unsaturated esters with an alkylboronic acid leading to γ,δ-vicinal diols with double inversion of the configuration - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Asymmetric Synthesis of 3-Methylpentane-2,3-diol using an L-proline Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric synthesis of 3-methylpentane-2,3-diol, a valuable chiral building block, utilizing the principles of organocatalysis with L-proline. The synthesis involves a two-step process: a highly enantioselective L-proline catalyzed aldol (B89426) reaction between 2-butanone (B6335102) and propanal to form the intermediate β-hydroxy ketone (3-hydroxy-3-methylpentan-2-one), followed by a diastereoselective reduction to yield the target diol.

This metal-free approach offers an environmentally benign and cost-effective alternative to traditional metal-catalyzed methods.[1] The use of the readily available and non-toxic amino acid L-proline as a catalyst is a key feature of this green chemistry approach.[1]

Reaction Principle and Mechanism

The synthesis proceeds via two key transformations:

-

L-proline Catalyzed Asymmetric Aldol Reaction: This reaction establishes the initial stereocenter. The catalytic cycle, a cornerstone of organocatalysis, involves the formation of a nucleophilic enamine intermediate from the reaction of 2-butanone and L-proline.[1] This enamine then attacks the propanal electrophile in a stereocontrolled manner, dictated by the chiral environment of the L-proline catalyst. Subsequent hydrolysis of the resulting iminium ion furnishes the chiral β-hydroxy ketone and regenerates the L-proline catalyst.[1]

-

Diastereoselective Reduction: The resulting chiral β-hydroxy ketone is then reduced to the corresponding 1,2-diol. The stereochemical outcome of this reduction is crucial for obtaining the desired diastereomer of this compound. The choice of reducing agent can influence the diastereoselectivity, with methods available for producing both syn- and anti-diols.

Quantitative Data Summary

While specific data for the reaction between 2-butanone and propanal is not extensively reported, the following table summarizes representative data from analogous L-proline catalyzed aldol reactions with other aliphatic aldehydes and ketones, and typical outcomes for the reduction step. This data provides an expected range for yield and stereoselectivity.

| Step | Substrates | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Aldol Reaction | 2-Butanone + Propanal (representative) | L-proline (20-30 mol%) | DMSO or neat | RT | 60-80 | N/A | 90-99 |

| Reduction to syn-diol | 3-Hydroxy-3-methylpentan-2-one (intermediate) | Catecholborane | THF | -78 to RT | 80-95 | >95:5 (syn:anti) | >99 |

| Reduction to anti-diol | 3-Hydroxy-3-methylpentan-2-one (intermediate) | Me₄NBH(OAc)₃ | Acetonitrile (B52724)/Acetic Acid | -20 to RT | 80-95 | >95:5 (anti:syn) | >99 |

Note: Data is estimated based on similar reactions reported in the literature. Optimization for the specific substrates is recommended.

Experimental Protocols

Part 1: L-proline Catalyzed Asymmetric Aldol Reaction

This protocol details the synthesis of (R)-3-hydroxy-3-methylpentan-2-one.

Materials:

-

L-proline

-

2-Butanone (freshly distilled)

-

Propanal (freshly distilled)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Ethyl acetate (B1210297)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add L-proline (0.2-0.3 equivalents).

-

Add anhydrous DMSO to the flask.

-

Add 2-butanone (5-10 equivalents) to the reaction mixture.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add propanal (1.0 equivalent) to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Part 2: Diastereoselective Reduction to this compound

This section provides protocols for the synthesis of both syn- and anti-3-methylpentane-2,3-diol.

Materials:

-

(R)-3-Hydroxy-3-methylpentan-2-one

-

Catecholborane

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Saturated aqueous sodium potassium tartrate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the β-hydroxy ketone (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of catecholborane (1.1-1.5 equivalents) in THF to the reaction mixture.

-

Stir the reaction at -78°C for several hours, then allow it to slowly warm to room temperature overnight. Monitor the reaction by TLC.

-

Cool the reaction to 0°C and cautiously quench by the slow addition of methanol.

-

Add a saturated aqueous solution of sodium potassium tartrate and stir vigorously for 1-2 hours.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the syn-diol.

Materials:

-

(R)-3-Hydroxy-3-methylpentan-2-one

-

Tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃)

-

Anhydrous acetonitrile

-

Anhydrous acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the β-hydroxy ketone (1.0 equivalent) in a mixture of anhydrous acetonitrile and anhydrous acetic acid in a round-bottom flask.

-

Cool the solution to -20°C.

-

Add tetramethylammonium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the stirring solution.

-

Stir the reaction at -20°C until completion (monitor by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the anti-diol.

Visualizations